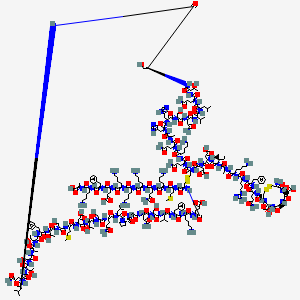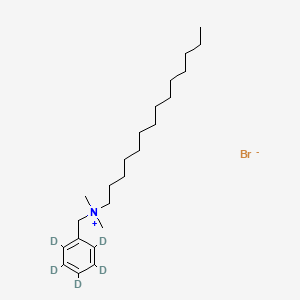
ベンジルジメチルテトラデシルアンモニウムブロミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyldimethyltetradecylammonium bromide is a long-chain ammonium salt with the molecular formula C23H42BrN. It is commonly used as a preservative in ophthalmic, nasal, and parenteral products. Additionally, it serves as a novel inhibitor of dynamin GTPase activity .
科学的研究の応用
Benzyldimethyltetradecylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Acts as an inhibitor of dynamin GTPase activity, which is crucial for various cellular processes.
Medicine: Employed as a preservative in ophthalmic, nasal, and parenteral products.
Industry: Utilized in the formulation of disinfectants and antiseptics.
作用機序
Target of Action
Benzyldimethyltetradecylammonium Bromide is a long-chain ammonium salt that primarily targets dynamin GTPase activity . Dynamin is a GTPase responsible for endocytosis in the cell, and its inhibition can affect various cellular processes.
Mode of Action
The compound acts as an inhibitor of dynamin GTPase activity . By inhibiting this activity, it can affect the normal functioning of the cell, particularly processes that rely on endocytosis. It’s also used as a preservative for ophthalmic, nasal, and parenteral products .
Action Environment
The action, efficacy, and stability of Benzyldimethyltetradecylammonium Bromide can be influenced by various environmental factors. For instance, it’s known to be stable under weak acid and base conditions . Furthermore, it’s soluble in water and ethanol, and can be used with cationic and non-ionic surfactants or dyes .
生化学分析
Biochemical Properties
Benzyldimethyltetradecylammonium bromide plays a significant role in biochemical reactions due to its surfactant properties. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with dynamin, a GTPase enzyme involved in endocytosis. Benzyldimethyltetradecylammonium bromide inhibits dynamin’s GTPase activity, affecting the enzyme’s function in cellular processes . Additionally, it interacts with cell membranes, altering their permeability and affecting membrane-bound enzymes and receptors.
Cellular Effects
Benzyldimethyltetradecylammonium bromide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect cell membrane integrity, leading to increased permeability and potential cell lysis . This compound can also impact cell signaling pathways by interacting with membrane receptors and altering their function. Furthermore, benzyldimethyltetradecylammonium bromide can influence gene expression by modulating transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of benzyldimethyltetradecylammonium bromide involves its interaction with cell membranes and inhibition of specific enzymes. By integrating into the lipid bilayer, it disrupts membrane structure and function. This disruption can lead to altered membrane permeability and inhibition of membrane-bound enzymes . Additionally, benzyldimethyltetradecylammonium bromide inhibits dynamin GTPase activity, affecting endocytosis and other cellular processes dependent on this enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzyldimethyltetradecylammonium bromide can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that benzyldimethyltetradecylammonium bromide remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to persistent changes in cellular function, including altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of benzyldimethyltetradecylammonium bromide vary with different dosages in animal models. At low doses, it may exhibit antimicrobial and preservative properties without significant toxicity . At higher doses, benzyldimethyltetradecylammonium bromide can cause adverse effects, including skin and eye irritation, respiratory distress, and potential toxicity . Threshold effects and toxicities observed in animal studies highlight the importance of dosage control when using this compound.
Metabolic Pathways
Benzyldimethyltetradecylammonium bromide is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes and cofactors involved in lipid synthesis and degradation . This compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular lipid composition and function.
Transport and Distribution
Within cells and tissues, benzyldimethyltetradecylammonium bromide is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, affecting its localization and activity . The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for lipid membranes.
Subcellular Localization
Benzyldimethyltetradecylammonium bromide localizes to specific subcellular compartments, where it exerts its effects on cellular function. It can be found in the plasma membrane, endosomes, and other membrane-bound organelles . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. This subcellular localization is crucial for its activity and function within the cell.
準備方法
Synthetic Routes and Reaction Conditions
Benzyldimethyltetradecylammonium bromide can be synthesized through the reaction of benzyldimethylamine with tetradecyl bromide. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of benzyldimethyltetradecylammonium bromide involves the large-scale reaction of benzyldimethylamine with tetradecyl bromide in a continuous flow reactor. The reaction mixture is then subjected to distillation and purification processes to obtain the final product with high purity .
化学反応の分析
Types of Reactions
Benzyldimethyltetradecylammonium bromide primarily undergoes substitution reactions. It can react with various nucleophiles to form different products. For example, it can react with sodium hydroxide to form benzyldimethyltetradecylammonium hydroxide .
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide, potassium hydroxide
Solvents: Water, ethanol, acetonitrile
Conditions: Room temperature to reflux conditions
Major Products Formed
The major products formed from the reactions of benzyldimethyltetradecylammonium bromide include benzyldimethyltetradecylammonium hydroxide and other substituted ammonium salts .
類似化合物との比較
Similar Compounds
- Benzyldimethyltetradecylammonium chloride
- Cetyltrimethylammonium bromide
- Didecyldimethylammonium chloride
Comparison
Benzyldimethyltetradecylammonium bromide is unique due to its specific inhibitory action on dynamin GTPase activity, which is not observed in similar compounds like benzyldimethyltetradecylammonium chloride or cetyltrimethylammonium bromide . Additionally, its long alkyl chain provides enhanced antimicrobial properties compared to shorter-chain analogs .
特性
IUPAC Name |
dimethyl-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-tetradecylazanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42N.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1H/q+1;/p-1/i15D,16D,17D,19D,20D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNHNGDROQRZKT-DSVPTQILSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[N+](C)(C)CCCCCCCCCCCCCC)[2H])[2H].[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
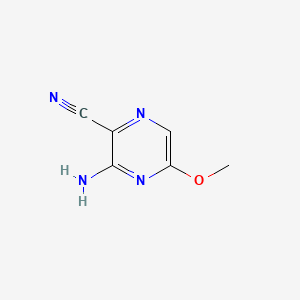

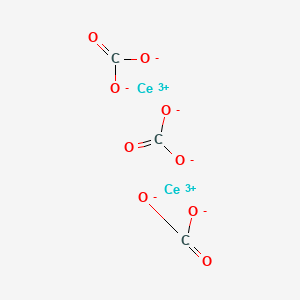


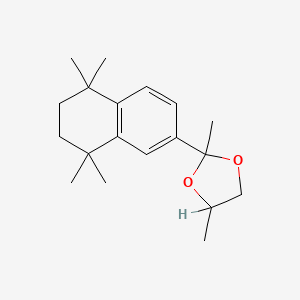
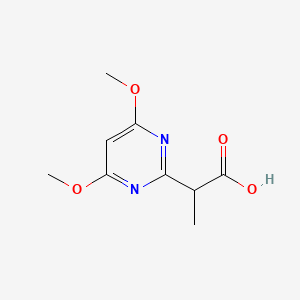
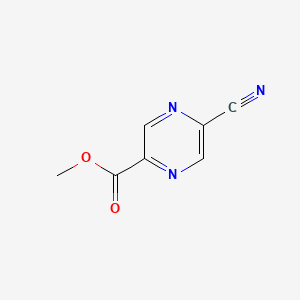
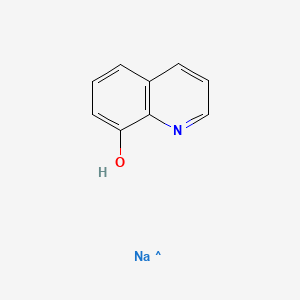
![(E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone](/img/structure/B591005.png)
